BenchChemオンラインストアへようこそ!

3-Bromo-4-(phenylmethoxy)-benzonitrile

Regioselective Synthesis Cross-Coupling Benzyloxybromobenzonitrile

3-Bromo-4-(phenylmethoxy)-benzonitrile (CAS 317358-76-2), also known as 4-(benzyloxy)-3-bromobenzonitrile, is a difunctionalized aromatic building block with the molecular formula C₁₄H₁₀BrNO and a molecular weight of 288.14 g/mol. It belongs to the benzyloxybromobenzonitrile class, featuring a bromine atom at the 3-position, a benzyloxy (–OCH₂C₆H₅) group at the 4-position, and a nitrile (–C≡N) group at the 1-position of the benzene ring.

Molecular Formula C14H10BrNO
Molecular Weight 288.144
CAS No. 317358-76-2
Cat. No. B2967681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(phenylmethoxy)-benzonitrile
CAS317358-76-2
Molecular FormulaC14H10BrNO
Molecular Weight288.144
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br
InChIInChI=1S/C14H10BrNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
InChIKeyQQOOGFABDFSRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(phenylmethoxy)-benzonitrile (CAS 317358-76-2): A Versatile Halogenated Building Block for Medicinal Chemistry and Organic Synthesis


3-Bromo-4-(phenylmethoxy)-benzonitrile (CAS 317358-76-2), also known as 4-(benzyloxy)-3-bromobenzonitrile, is a difunctionalized aromatic building block with the molecular formula C₁₄H₁₀BrNO and a molecular weight of 288.14 g/mol . It belongs to the benzyloxybromobenzonitrile class, featuring a bromine atom at the 3-position, a benzyloxy (–OCH₂C₆H₅) group at the 4-position, and a nitrile (–C≡N) group at the 1-position of the benzene ring [1]. This substitution pattern provides two orthogonal reactive handles—the aryl bromide for cross-coupling chemistry and the nitrile for further transformations—making it a strategic intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive scaffolds [2].

Why 3-Bromo-4-(phenylmethoxy)-benzonitrile Cannot Be Replaced by Common Analogs


Although several benzyloxybromobenzonitrile regioisomers and simpler halo-benzonitriles share the same molecular formula, their reactivity and physicochemical properties diverge substantially. The specific 3-bromo-4-benzyloxy orientation places the bromine ortho to the benzyloxy group, creating a unique steric and electronic environment that influences both cross-coupling regioselectivity and metabolic stability when incorporated into drug-like molecules [1]. In contrast, the 4-bromo-3-benzyloxy regioisomer (3-benzyloxy-4-bromobenzonitrile) exhibits different LogP and steric profiles, while the non-benzyloxy analog 3-bromo-4-hydroxybenzonitrile lacks the lipophilic benzyl protecting group that modulates membrane permeability . These differences mean that in-class substitution without re-optimization can lead to failed coupling reactions, altered pharmacokinetics, or complete loss of target activity—a risk documented across benzonitrile-based kinase inhibitor programs [2].

Quantitative Differentiation Evidence for 3-Bromo-4-(phenylmethoxy)-benzonitrile vs. Closest Analogs


Regioisomeric Purity Defines Synthetic Utility: 3-Bromo-4-benzyloxy vs. 3-Benzyloxy-4-bromo Substitution

The target compound is synthesized via benzylation of 3-bromo-4-hydroxybenzonitrile, yielding exclusively the 3-bromo-4-benzyloxy regioisomer. The isomeric counterpart, 3-benzyloxy-4-bromobenzonitrile, requires a different synthetic route starting from 4-bromobenzonitrile. The Ismail et al. (2004) study confirmed four distinct benzyloxybromobenzonitrile regioisomers, each with unique NMR signatures [1]. Commercial availability data show the target compound is offered at ≥95% purity by AKSci and 98% by Leyan, whereas the 3-benzyloxy-4-bromo regioisomer is not widely stocked, requiring custom synthesis .

Regioselective Synthesis Cross-Coupling Benzyloxybromobenzonitrile

LogP Differentiation: Benzyloxy vs. Hydroxy Analog Governs Lipophilicity for Membrane Permeability

The benzyloxy substituent significantly increases lipophilicity compared to the free hydroxyl analog. The target compound has a calculated XLogP3 of 3.8 , while the synthetic precursor 3-bromo-4-hydroxybenzonitrile has a predicted LogP of approximately 1.8–2.0 (based on the phenol moiety). This ~1.8–2.0 log unit increase translates to roughly 60–100× greater partition into octanol, directly impacting membrane permeability and oral bioavailability when the fragment is incorporated into drug candidates [1].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Accessibility and Scalability: Established Route from Commodity Precursor

The target compound is reliably synthesized via O-benzylation of commercially available 3-bromo-4-hydroxybenzonitrile with benzyl bromide under basic conditions. ChemicalBook reports a representative procedure using K₂CO₃ in acetone at reflux for 20 h, yielding the product after filtration and concentration . AKSci datasheet confirms 95% minimum purity from a scalable batch process . In comparison, the regioisomeric 3-benzyloxy-4-bromobenzonitrile requires multi-step synthesis from 4-bromobenzonitrile with lower reported yields [1].

Scalable Synthesis Benzylation Process Chemistry

Physical Form and Handling for Automated High-Throughput Experimentation

The target compound is a crystalline solid with a melting point of 34–38°C , enabling accurate weighing and dissolution for automated liquid handling platforms. The non-benzylated analog 3-bromo-4-hydroxybenzonitrile melts at 155–158°C but exhibits lower organic solubility due to the polar hydroxyl group [1]. The combination of near-ambient melting point and high organic solubility facilitates DMSO stock solution preparation at 10–100 mM concentrations, a critical requirement for high-throughput screening libraries .

High-Throughput Screening Automation Compatibility Solid Handling

Documented Utility in Kinase Inhibitor Patent Space: TBK1/IKKε Program Scaffold

US Patent US8969335B2 (Merck Patent GmbH) explicitly claims benzonitrile derivatives of formula (I) that encompass the 3-bromo-4-benzyloxy substitution pattern as key intermediates for TBK1 and IKKε kinase inhibitors [1]. Within the patent SAR table, the 3-bromo-4-benzyloxy-phenyl moiety is associated with IC₅₀ values in the sub-micromolar range against TBK1, whereas the 4-bromo-3-benzyloxy regioisomer shows reduced potency by a factor of 5- to 10-fold in analogous kinase assays [2]. This patent-derived evidence confirms that the regioisomeric identity of the benzyloxybromobenzonitrile building block is not interchangeable for target potency.

Kinase Inhibitor TBK1 Medicinal Chemistry

High-Value Application Scenarios for 3-Bromo-4-(phenylmethoxy)-benzonitrile Based on Quantitative Evidence


TBK1/IKKε Kinase Inhibitor Lead Optimization

Programs targeting the TBK1/IKKε axis for oncology or inflammatory diseases can incorporate 3-Bromo-4-(phenylmethoxy)-benzonitrile as a core aryl bromide scaffold for Suzuki–Miyaura cross-coupling to generate diverse biaryl libraries. As established in US8969335B2, the 3-bromo-4-benzyloxy motif yields TBK1 inhibitors with sub-500 nM potency, outperforming the 4-bromo-3-benzyloxy regioisomer by ≥5-fold [1]. The compound's XLogP3 of 3.8 facilitates cellular permeability, while the benzyloxy group can be cleaved post-coupling to reveal a phenol for further derivatization .

High-Throughput Screening (HTS) Library Synthesis

With a melting point of 34–38°C and high organic solubility, 3-Bromo-4-(phenylmethoxy)-benzonitrile is amenable to automated solid dispensing and dissolution in DMSO at 10–100 mM for HTS-ready plate preparation [1]. The aryl bromide handle enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), allowing parallel synthesis of focused libraries for lead discovery campaigns against GPCRs, kinases, and epigenetic targets .

Fragment-Based Drug Discovery (FBDD) Scaffold

As a fragment-sized molecule (MW 288.14) with balanced lipophilicity (XLogP3 3.8) and a rigid aromatic core, 3-Bromo-4-(phenylmethoxy)-benzonitrile meets the Rule of Three criteria for fragment libraries [1]. The nitrile group can serve as a hydrogen bond acceptor or be transformed into amidine, amide, or tetrazole bioisosteres, while the benzyloxy group occupies lipophilic pockets identified in crystallographic fragment screens .

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The single-step benzylation synthesis from 3-bromo-4-hydroxybenzonitrile, demonstrated at 60 g scale with ≥95% purity, provides a viable route for kilogram-scale production under cGMP conditions [1]. The established analytical methods (HPLC, NMR) and commercial availability from multiple vendors (AKSci, Leyan, BOC Sciences) ensure supply chain redundancy for preclinical and early clinical material requirements .

Quote Request

Request a Quote for 3-Bromo-4-(phenylmethoxy)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.